

# Application Notes and Protocols: Evaluating Ceftolozane Sulfate Efficacy In Vivo

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## Compound of Interest

Compound Name: Ceftolozane Sulfate

Cat. No.: B606592

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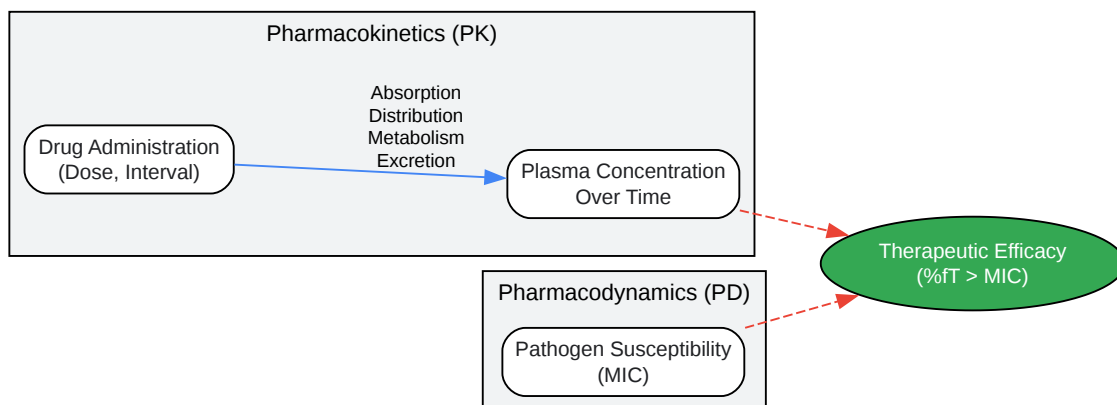
Audience: Researchers, scientists, and drug development professionals.

Introduction: Ceftolozane is a novel cephalosporin antibiotic distinguished by its potent activity against a wide range of Gram-negative bacteria, including multidrug-resistant (MDR) *Pseudomonas aeruginosa*.<sup>[1][2]</sup> It is often combined with tazobactam, a  $\beta$ -lactamase inhibitor, to extend its spectrum to include most Extended-Spectrum  $\beta$ -Lactamase (ESBL)-producing Enterobacteriaceae.<sup>[2][3]</sup> Preclinical evaluation of ceftolozane's efficacy is critically dependent on robust and well-characterized in vivo animal models. These models are essential for determining pharmacokinetic/pharmacodynamic (PK/PD) parameters, establishing effective dosing regimens, and comparing efficacy against other antimicrobial agents. This document provides detailed protocols and compiled data for three commonly used animal models: the murine thigh infection model, the murine pneumonia model, and the murine peritonitis model.

## Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations

The primary PK/PD index that correlates with the efficacy of ceftolozane, like other  $\beta$ -lactam antibiotics, is the percentage of the dosing interval during which the free plasma drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC).<sup>[2]</sup> Understanding this relationship is fundamental to designing and interpreting in vivo efficacy studies. Animal models are crucial for establishing the target %fT > MIC required for specific therapeutic outcomes, such as bacterial stasis or a 1-log reduction in bacterial load.

Logical relationship of PK/PD parameters.



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Caption: Logical relationship of PK/PD parameters.

Table 1: Pharmacokinetic Parameters of Ceftolozane in Animal Models

Species	Dose (mg/kg)	Half-life (min)	Peak/Dose Value	Protein Binding	Reference
Mouse	25	12 - 14	1.0 - 1.4	~20%	[4]
Mouse	100	12 - 14	1.0 - 1.4	~20%	[4]
Mouse	400	12 - 14	1.0 - 1.4	~20%	[4]

## Neutropenic Murine Thigh Infection Model

This is the most common and well-established model for evaluating the in vivo efficacy of antibiotics against localized infections. It allows for precise quantification of bacterial killing and the determination of key PK/PD parameters.

Workflow for the neutropenic murine thigh infection model.



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Caption: Workflow for the neutropenic murine thigh infection model.

## Experimental Protocol

- Animal Model: Use 6-week-old, specific-pathogen-free, female ICR/Swiss mice (23-27 g).[4]
- Induction of Neutropenia: Render mice neutropenic (neutrophils < 100/mm<sup>3</sup>) by administering two intraperitoneal (IP) injections of cyclophosphamide.
  - Day -4: 150 mg/kg
  - Day -1: 100 mg/kg[4]
- Inoculum Preparation: Culture the desired bacterial strain (e.g., *P. aeruginosa*, ESBL-producing *E. coli*) overnight and dilute in sterile saline to achieve the target concentration.
- Infection: Two hours before initiating therapy, inject 0.1 mL of the bacterial suspension (approx. 10<sup>5</sup>-10<sup>6</sup> CFU) directly into the thigh muscles of the neutropenic mice.[4]
- Treatment:
  - Initiate treatment 2 hours post-infection.
  - Administer **Ceftolozane sulfate** (with or without tazobactam) subcutaneously (SC) in a 0.2 mL volume.[4]
  - Dosing regimens can be varied to assess the impact of total dose and dosing interval (e.g., every 3, 6, 12, or 24 hours) to determine the PK/PD driver.[1][4]

- Endpoint Analysis:
  - At 24 hours after the start of treatment, euthanize the mice.
  - Aseptically remove the thighs and homogenize them in sterile saline.[4]
  - Perform serial 10-fold dilutions of the homogenate and plate on appropriate agar plates for colony-forming unit (CFU) determination.[4]
  - Calculate the change in log10 CFU/thigh compared to untreated controls and the initial inoculum at the start of therapy.

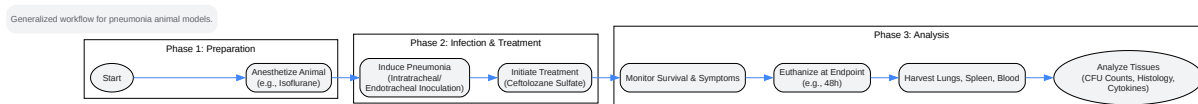
## Quantitative Data

Table 2: Efficacy of Ceftolozane in Murine Thigh Infection Models

Pathogen	Ceftolozane MIC (µg/mL)	Key Finding	%fT > MIC for Stasis	%fT > MIC for 1-log Kill	Reference
P. aeruginosa	0.25 - 2.0	Faster in vivo killing rate than ceftazidime.	24.0% ± 3.3%	31.5% ± 3.9%	[1][4]
Wild-type Enterobacteriaceae	0.125 - 0.25	T>MIC is the primary index driving efficacy.	26.3% ± 2.1%	31.6% ± 1.6%	[1][4]
ESBL-producing Enterobacteriaceae	0.25 - 32	Tazobactam addition significantly improves efficacy.	31.1% ± 4.9%	34.8% ± 4.4%	[1][4]

## Pneumonia Models (Murine and Rabbit)

Pneumonia models are essential for evaluating the efficacy of antibiotics against respiratory tract infections. These models assess the drug's ability to penetrate lung tissue and reduce bacterial burden at the site of infection.



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Caption: Generalized workflow for pneumonia animal models.

## Experimental Protocols

### A. Murine Acute Pneumonia Model

- Animal Model: Use 6-week-old, pathogen-free RjOrl:SWISS mice (20-24 g).[5]
- Inoculum Preparation: Prepare a suspension of a multidrug-resistant *P. aeruginosa* strain in sterile saline.
- Infection: Anesthetize mice and infect them via intratracheal administration of the bacterial suspension.
- Treatment: Begin treatment with ceftolozane (or comparators like ceftazidime) at a specified time post-infection.
- Endpoint Analysis: At 24 and 48 hours post-treatment, evaluate efficacy by:
  - Quantitative bacteriology of lung homogenates (log<sub>10</sub> CFU/g).[6]
  - Survival rate monitoring.[6]

- Histological examination of lung tissue for damage.[6]
- Measurement of proinflammatory cytokines (e.g., TNF- $\alpha$ , IL-1 $\beta$ ) in lung tissue.[6]

## B. Rabbit Pneumonia Model

- Animal Model: Use New Zealand white rabbits.
- Induction of Neutropenia (Optional): For studies in immunocompromised hosts, rabbits can be rendered neutropenic with agents like cytosine arabinoside.[7]
- Infection: Establish pneumonia via direct endotracheal inoculation of *P. aeruginosa* ( $\sim 1 \times 10^8$ – $10^9$  CFUs).[7]
- Treatment: Administer humanized intravenous doses of ceftolozane/tazobactam (e.g., simulating a 3g q8h human dose) or comparator agents.[7]
- Endpoint Analysis: After a defined treatment period (e.g., 2 to 12 days), assess efficacy by:
  - Determining total colony counts in lung, spleen, and blood cultures.[2][8]
  - Measuring lung weight as a marker of pulmonary injury.[7]
  - Monitoring survival over the treatment course.[7]

## Quantitative Data

Table 3: Efficacy of Ceftolozane in Pneumonia Models

Model	Pathogen	Treatment Regimen	Mean Pulmonary Bacterial Load (log10 CFU/g)	Comparator Load (log10 CFU/g)	Reference
Rabbit	P. aeruginosa	Ceftolozane (1g human-equiv.)	4.9 ± 0.3	Control: 6.3 ± 0.9	<a href="#">[2]</a> <a href="#">[8]</a>
Rabbit	P. aeruginosa	Ceftolozane (2g human-equiv.)	3.6 ± 0.3	Ceftazidime: 4.8 ± 0.2	<a href="#">[2]</a> <a href="#">[8]</a>
Mouse	P. aeruginosa	Ceftolozane	3-4 log reduction vs. control	N/A	<a href="#">[6]</a>
Neutropenic Rabbit	P. aeruginosa (Resistant Strains)	Ceftolozane/Tazobactam	≥5 log reduction vs. control	N/A	<a href="#">[7]</a>

## Murine Peritonitis/Intra-abdominal Infection Model

Intra-abdominal infection models are critical for drugs like ceftolozane/tazobactam, which are approved for this indication.[\[2\]](#) These models typically involve the intraperitoneal introduction of a bacterial or fecal slurry to mimic the polymicrobial nature of peritonitis.

## Experimental Protocol

- Animal Model: Use female ICR or BALB/c mice (6-week-old, 23-27 g).[\[8\]](#)[\[9\]](#)
- Inoculum Preparation:
  - Single Pathogen: Prepare a bacterial suspension (e.g., E. coli, K. pneumoniae) in sterile saline. To enhance virulence, 3-5% hog gastric mucin can be added to the inoculum.[\[8\]](#)[\[9\]](#)
  - Polymicrobial (Fecal Slurry): Prepare a standardized suspension of cecal or fecal contents in a solution like saline or 5% dextrose.[\[10\]](#)

- Infection: Administer the inoculum (e.g., 0.5 mL) via intraperitoneal (IP) injection.[8]
- Treatment:
  - Initiate treatment at a set time post-infection (e.g., 1-4 hours).[8][10]
  - Administer ceftolozane/tazobactam (often with metronidazole for anaerobic coverage) or a comparator agent (e.g., meropenem) via IP or SC routes.[3][10]
- Endpoint Analysis:
  - Monitor survival rates over a set period (e.g., 72 hours).[10]
  - At a predetermined time point (e.g., 24 hours), euthanize a subset of animals.[8]
  - Collect peritoneal lavage fluid to quantify bacterial load (CFU/mL) and inflammatory cell influx.[4]
  - Culture blood and homogenize organs (liver, spleen) to assess for systemic bacterial dissemination.[8]

## Quantitative Data

While specific preclinical data for ceftolozane in a standardized peritonitis model is less detailed in the provided search results, clinical trial data for complicated intra-abdominal infections (cIAI) underscores its efficacy.

Table 4: Clinical Efficacy of Ceftolozane/Tazobactam in Complicated Intra-Abdominal Infections (Phase 3 Trial Data)



Pathogen Group	Treatment Arm	Clinical Cure Rate	Comparator (Meropenem) Cure Rate	Reference
All Patients (Microbiologically Evaluable)	Ceftolozane/Tazo bactam + Metronidazole	94.2%	94.7%	[3]
ESBL-producing Enterobacteriace ae	Ceftolozane/Tazo bactam + Metronidazole	95.8%	88.5%	[2]
P. aeruginosa	Ceftolozane/Tazo bactam + Metronidazole	100%	87.5%	[3]

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